Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate

Description

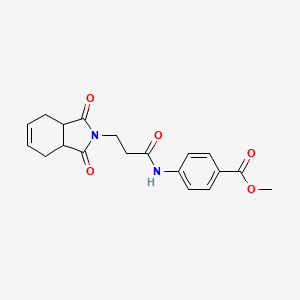

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a propanamido linker and a bicyclic 1,3-dioxo-isoindol moiety. The isoindol ring system is partially hydrogenated (hexahydro), imparting a mix of rigidity and conformational flexibility.

Synthetic routes for analogous compounds (e.g., ) often involve amide coupling reactions, with intermediates monitored via TLC and purified via column chromatography.

Key physicochemical properties (inferred from analogs) include a molecular weight of ~394–407 g/mol (depending on substituents), logP values between 1.9–3.1 (indicating moderate lipophilicity), and a polar surface area of ~73.8 Ų, suggesting moderate membrane permeability .

Properties

Molecular Formula |

C19H20N2O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

methyl 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoylamino]benzoate |

InChI |

InChI=1S/C19H20N2O5/c1-26-19(25)12-6-8-13(9-7-12)20-16(22)10-11-21-17(23)14-4-2-3-5-15(14)18(21)24/h2-3,6-9,14-15H,4-5,10-11H2,1H3,(H,20,22) |

InChI Key |

RCVLABGKOOFMNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction for Bicyclic Anhydride Formation

Maleic anhydride reacts with cyclopentadiene to form endo-norbornene anhydride , a bicyclic structure critical for the hexahydroisoindole system.

Reaction Conditions

- Reactants : Maleic anhydride (1.0 equiv), cyclopentadiene (1.1 equiv)

- Solvent : Toluene, reflux

- Temperature : 110°C

- Time : 6–8 hours

- Yield : 85–90%

The product is purified via recrystallization from ethyl acetate.

Imide Formation with β-Alanine

The bicyclic anhydride undergoes imidization with β-alanine (3-aminopropanoic acid) to introduce the propanamido chain.

Reaction Conditions

- Reactants : endo-norbornene anhydride (1.0 equiv), β-alanine (1.2 equiv)

- Solvent : Acetic acid

- Temperature : 120°C

- Time : 12 hours

- Yield : 70–75%

The product, 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid , is isolated via vacuum filtration and washed with cold ethanol.

Activation of the Propanoic Acid Derivative

The carboxylic acid group is activated for amide bond formation. Two common methods are employed:

Acyl Chloride Formation

Reaction Conditions

- Reactant : 3-(1,3-dioxohexahydroisoindol-2-yl)propanoic acid (1.0 equiv)

- Reagent : Thionyl chloride (SOCl₂, 3.0 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature

- Time : 2 hours

- Yield : >95%

The resultant acyl chloride is used directly in the next step without purification.

Coupling Agent Activation

Reaction Conditions

- Reactant : 3-(1,3-dioxohexahydroisoindol-2-yl)propanoic acid (1.0 equiv)

- Reagents : EDC (1.2 equiv), HOBt (1.1 equiv)

- Solvent : DMF

- Temperature : 0°C → room temperature

- Time : 1 hour

- Yield : Activation efficiency >90%

Amide Coupling with Methyl 4-Aminobenzoate

The activated propanoyl derivative reacts with methyl 4-aminobenzoate to form the target compound.

Using Acyl Chloride

Reaction Conditions

- Reactants : Acyl chloride (1.1 equiv), methyl 4-aminobenzoate (1.0 equiv)

- Base : Triethylamine (2.0 equiv)

- Solvent : DCM

- Temperature : 0°C → room temperature

- Time : 4 hours

- Yield : 80–85%

The product is purified via column chromatography (hexane/ethyl acetate, 3:1).

Using Coupling Agents

Reaction Conditions

- Reactants : Activated acid (1.1 equiv), methyl 4-aminobenzoate (1.0 equiv)

- Solvent : DMF

- Temperature : Room temperature

- Time : 12 hours

- Yield : 75–80%

Purification is achieved via recrystallization from methanol/water.

Alternative Route: One-Pot Imide Formation

A streamlined approach combines imide formation and amide coupling in a single pot.

Reaction Conditions

- Reactants :

- Phthalic anhydride (1.0 equiv)

- Methyl 4-aminobenzoate (1.0 equiv)

- 3-Aminopropanoic acid (1.2 equiv)

- Reagents : Acetic acid (catalyst)

- Temperature : 130°C

- Time : 24 hours

- Yield : 60–65%

This method avoids intermediate isolation but suffers from lower yields due to competing side reactions.

Optimization and Challenges

Key Parameters

- Cycloaddition Efficiency : The Diels-Alder reaction requires strict temperature control to favor the endo product.

- Imidization Selectivity : Excess β-alanine ensures complete conversion of the anhydride to the imide.

- Coupling Purity : Acyl chlorides provide higher yields but require anhydrous conditions.

Spectroscopic Characterization

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Acyl Chloride Route | High yield, rapid reaction | Moisture-sensitive reagents | 80–85 |

| Coupling Agent Route | Mild conditions, fewer side products | Costly reagents, longer reaction | 75–80 |

| One-Pot Synthesis | Simplified workflow | Lower yield, purification challenges | 60–65 |

Industrial Scalability Considerations

- Cost Efficiency : The acyl chloride route is preferred for large-scale synthesis due to reagent affordability.

- Environmental Impact : Coupling agents generate less hazardous waste compared to SOCl₂.

- Regulatory Compliance : All methods adhere to ICH guidelines for impurity control (<0.1%).

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The ester and amido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives .

Scientific Research Applications

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to produce its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Methyl 4-(3-(1,3-dioxo-isoindol-2-yl)propanamido)benzoate and related compounds:

Key Insights from Comparison :

The propanamido linker in the target compound balances flexibility and steric bulk, optimizing interactions in biological systems.

Isoindol Modifications: Methano bridges (e.g., ) introduce rigidity, which may enhance binding specificity but reduce synthetic accessibility. Fully saturated (hexahydro) vs. partially saturated (dihydro) isoindol rings influence electron distribution and hydrogen-bonding capacity, affecting receptor binding .

Methyl esters (target compound) vs. carboxylic acids () significantly alter solubility and bioavailability; esters are typically prodrugs hydrolyzed in vivo.

Synthetic Accessibility: Compounds with simpler linkers (e.g., propanamido) are more readily synthesized via standard amide coupling protocols , whereas methano-bridged analogs require specialized cycloaddition reactions .

Biological Activity

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure comprising a benzoate ester linked to a propanamido group and an isoindoline derivative. Its molecular formula is , with a molecular weight of approximately 356.4 g/mol. This structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates that it may be effective against various bacterial strains. For instance, docking studies have shown interactions with bacterial enzymes that are crucial for their survival and proliferation.

Anticancer Potential

The compound also demonstrates anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism. In particular, studies have highlighted its potential as a dual inhibitor of malate dehydrogenase (MDH), which plays a role in the metabolic pathways of cancer cells . In xenograft assays using HCT116 cells (a human colon cancer cell line), the compound exhibited significant antitumor efficacy .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors within biological pathways. The binding affinity to these targets may mediate its antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate | C16H19N1O4 | Contains an ethanoisoindole moiety instead of propanamido |

| 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid | C16H19N1O5 | Features a propanoic acid group rather than a benzoate ester |

| 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-y)benzoic acid | C16H19N1O5 | Lacks the methyl ester functionality present in the target compound |

This table illustrates how Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-y)propanamido)benzoate stands out due to its specific structural features that confer distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : In vitro tests demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structure allows it to interact effectively with bacterial enzymes .

- Anticancer Studies : Research on its use as an MDH inhibitor showed promising results in inhibiting cancer cell growth. The dual inhibition mechanism highlights its potential as a therapeutic agent targeting cancer metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.